molecular formula C22H30N2O4 B7423936 benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate

benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate

Cat. No.: B7423936
M. Wt: 386.5 g/mol
InChI Key: QVHLURQRBHJMLX-LJQANCHMSA-N
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Description

Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate is a complex organic compound with a unique structure that includes a piperidine ring, a formamido group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the acylation of a piperidine derivative with an appropriate acyl chloride, followed by esterification with benzyl alcohol. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-3-methyl-2-[pentanoyl[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate
  • Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}propanoate

Uniqueness

Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate is unique due to its specific structural features, such as the presence of a piperidine ring and a formamido group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl (2S)-3,3-dimethyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-5-18(25)24-13-11-17(12-14-24)20(26)23-19(22(2,3)4)21(27)28-15-16-9-7-6-8-10-16/h5-10,17,19H,1,11-15H2,2-4H3,(H,23,26)/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHLURQRBHJMLX-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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